3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-3-13-7-4(5)1-2-6(14-7)8(10,11)12/h1-3H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENKHDCSQLSLKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101212481 | |
| Record name | 3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101212481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190320-80-9 | |
| Record name | 3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190320-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101212481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step processes. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclo-condensation: This reaction involves the assembly of the pyridine ring from smaller fluorinated building blocks.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
The compound serves as a versatile building block in the synthesis of pharmaceutical agents. Its structural features allow for modifications that can lead to compounds with enhanced biological activity. For instance, derivatives of this compound have been explored for their potential as inhibitors of specific enzymes or receptors involved in various diseases.
Case Study:
Research has shown that pyrrolo[2,3-b]pyridine derivatives exhibit promising anticancer activities. A study demonstrated that certain derivatives could inhibit cancer cell proliferation by targeting specific signaling pathways, highlighting the compound's potential in developing new cancer therapeutics .
Agrochemicals
Pesticide Development:
3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is utilized in the formulation of novel pesticides and herbicides. The trifluoromethyl group enhances the lipophilicity of the molecule, improving its ability to penetrate biological membranes and interact with target pests.
Case Study:
In agricultural research, compounds similar to this one have shown effectiveness against a range of agricultural pests. A field study indicated that formulations containing pyrrolo[2,3-b]pyridine derivatives significantly reduced pest populations while maintaining safety for beneficial insects .
Material Science
Organic Electronics:
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable films and its conductivity profile are beneficial for use in organic light-emitting diodes (OLEDs) and organic photovoltaics.
Research Findings:
Studies have reported that incorporating this compound into polymer matrices enhances the overall performance of organic electronic devices by improving charge transport properties .
Mechanism of Action
The mechanism by which 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS 1190320-37-6)
- Structure : Bromo at position 3, carboxylic acid (-COOH) at position 6.
- Key Differences : The -COOH group introduces hydrogen-bonding capability, contrasting with the hydrophobic CF₃ group in the target compound. This difference impacts solubility and target binding in biological systems.
- Synthesis : Prepared via Suzuki-Miyaura coupling or halogenation reactions, similar to methods in .
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
- Structure : CF₃ at position 5 instead of 6.
- Key Differences : Positional isomerism alters electronic distribution. The CF₃ group at position 5 enhances FGFR1 inhibitory activity (IC₅₀ = 7 nM) by interacting with a hydrophobic pocket in kinase domains, as seen in . The target compound’s CF₃ at position 6 may occupy a distinct region in binding pockets .
3-Nitro-5-(4-trifluoromethylphenyl)-1H-pyrrolo[2,3-b]pyridine (6c)
- Structure: Nitro (-NO₂) at position 3, 4-CF₃-phenyl at position 5.
- Key Differences : The nitro group is a stronger electron-withdrawing group than bromo, increasing electrophilicity for nucleophilic substitution. The aryl substituent at position 5 improves π-π stacking in protein binding, as demonstrated in kinase inhibitor studies .
Spectroscopic Data Comparison
1H NMR Shifts (DMSO-d₆, 300 MHz)
- 3-Bromo-6-CF₃-pyrrolo[2,3-b]pyridine :
- 5-CF₃-pyrrolo[2,3-b]pyridine :
- 3-Nitro-5-(4-CF₃-phenyl) derivative: Aromatic protons: δ 8.4–8.9 ppm (NO₂ and CF₃ additive effects) .
Biological Activity
3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural properties. The presence of bromine and trifluoromethyl groups enhances its biological activity, making it a subject of interest in various research fields, including pharmacology and agrochemistry.
- Molecular Formula : C8H4BrF3N2
- Molecular Weight : 251.03 g/mol
- CAS Number : 1190320-80-9
The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration, while the bromine atom can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
Biological Activity Overview
Research has shown that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies indicate that derivatives of pyrrolo[2,3-b]pyridine are effective against various bacterial strains. For instance, compounds with similar structures demonstrated minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus .
- Anticancer Potential : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been explored. The trifluoromethyl group is believed to enhance the binding affinity to target proteins involved in cancer pathways .
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Antimicrobial Studies
A study evaluated the antibacterial activity of several pyrrolo derivatives, including this compound. The results showed promising activity against Gram-positive and Gram-negative bacteria. The MIC values were comparable to established antibiotics, indicating potential for development into therapeutic agents.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | 5.0 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2.0 | Staphylococcus aureus |
Anticancer Activity
In vitro studies assessed the compound's efficacy against various cancer cell lines. The results indicated that it inhibits cell proliferation with an IC50 value of approximately 10 μM.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical) | 10 |
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 12 |
Neuroprotective Studies
Research involving neuroprotective effects highlighted that the compound could reduce neuronal apoptosis in models of oxidative stress. This was measured using cell viability assays where treated cells showed significantly higher survival rates compared to untreated controls.
Q & A
Basic: What are the common synthetic routes for 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine?
Methodological Answer:
The synthesis typically involves halogenation and functionalization of the pyrrolo[2,3-b]pyridine core. A key step is the introduction of bromine at the 3-position via electrophilic substitution. For example, bromination of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF as solvent, 0–25°C) achieves regioselective bromination . Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids can modify substituents post-bromination .
Critical Data:
- Yield Optimization : Reaction temperatures below 25°C reduce side-product formation (e.g., di-brominated derivatives) .
- Catalyst Selection : Pd(PPh₃)₄ in dioxane/water mixtures enables efficient coupling of aryl boronic acids to the pyrrolo[2,3-b]pyridine scaffold .
Advanced: How can regioselectivity challenges during bromination be addressed?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors. Computational modeling (e.g., DFT calculations) predicts electron density distribution, guiding bromine placement. For example, the trifluoromethyl group at the 6-position deactivates the adjacent positions, directing bromination to the 3-position. Experimental validation via NMR (e.g., NOESY) confirms substitution patterns .
Critical Data:
- Substituent Effects : Electron-withdrawing groups (e.g., CF₃) reduce reactivity at neighboring sites, favoring bromination at meta positions .
- Solvent Impact : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing selectivity .
Basic: What analytical techniques confirm the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 8.9–9.2 ppm (aromatic protons) and δ 13.3–13.5 ppm (NH proton) confirm the pyrrolopyridine core .
- ¹³C NMR : Signals near δ 120–125 ppm (CF₃-coupled carbons) and δ 145–150 ppm (heterocyclic carbons) validate substitution .
- HRMS : Exact mass matches the molecular formula (e.g., C₈H₄BrF₃N₂ requires m/z 272.9521) .
Advanced: How can computational methods predict biological activity?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with targets like FGFR1. For example, the trifluoromethyl group forms hydrophobic interactions with FGFR1’s ATP-binding pocket, while the bromine enhances binding affinity via halogen bonding with Asp641 .
Critical Data:
- Docking Scores : Binding energies < −8.0 kcal/mol correlate with IC₅₀ values < 100 nM in enzymatic assays .
- Ligand Efficiency : Compounds with MW < 300 Da and LE > 0.3 exhibit favorable pharmacokinetics .
Basic: What in vitro assays evaluate its biological activity?
Methodological Answer:
- Kinase Inhibition : FGFR1-4 inhibition is measured via ADP-Glo™ assays (IC₅₀ values reported in nM) .
- Antiproliferative Activity : MTT assays against cancer cell lines (e.g., 4T1 breast cancer) determine GI₅₀ values .
Advanced: How to resolve contradictions between in vitro and in vivo activity?
Methodological Answer:
Discrepancies arise from metabolic instability or poor bioavailability. Strategies:
- Prodrug Design : Mask polar groups (e.g., NH) with acetyl or sulfonamide moieties to enhance permeability .
- PK/PD Modeling : LC-MS quantifies plasma/tissue concentrations to correlate exposure with efficacy .
Critical Data:
- Metabolic Stability : Microsomal half-life (t₁/₂) > 30 min indicates suitability for in vivo studies .
Basic: How to optimize reaction yields for derivatives?
Methodological Answer:
- Catalytic Systems : Pd(dppf)Cl₂ in Suzuki couplings improves yields (e.g., 87% for 5-aryl derivatives) .
- Purification : Gradient silica chromatography (DCM:EtOAc 90:10 to 80:20) removes nitro-reduction byproducts .
Advanced: What SAR insights guide functional group modifications?
Methodological Answer:
- 3-Position : Bromine enhances target binding but reduces solubility. Replace with -CN or -NH₂ for balance .
- 6-Position : CF₃ boosts metabolic stability; replacing it with -OCH₃ decreases potency by 10-fold .
Critical Data:
- IC₅₀ Shifts : 3-NH₂ derivatives show FGFR1 IC₅₀ = 25 nM vs. 3-Br IC₅₀ = 7 nM, indicating trade-offs .
Basic: What safety precautions are required during synthesis?
Methodological Answer:
- Bromine Handling : Use Schlenk lines under inert atmosphere to avoid HBr release .
- CF₃ Precursors : Employ fume hoods due to toxicity of trifluoromethylating agents (e.g., TMSCF₃) .
Advanced: How to design derivatives for dual kinase inhibition?
Methodological Answer:
Hybrid scaffolds (e.g., pyrrolopyridine-sulfonamide) target multiple kinases. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
